1-Methoxy-1,3-butadiene

描述

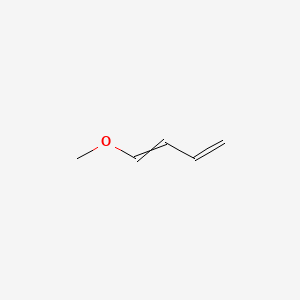

1-Methoxy-1,3-butadiene is an organic compound with the molecular formula C5H8O. It is also known as buta-1,3-dienyl methyl ether. This compound is characterized by the presence of a methoxy group attached to a conjugated diene system. It is a colorless liquid with a boiling point of approximately 91°C .

准备方法

Synthetic Routes and Reaction Conditions

1-Methoxy-1,3-butadiene can be synthesized through various methods. One common method involves the reaction of 4-methoxy-3-buten-2-one with chlorotrimethylsilane in the presence of zinc chloride and triethylamine. The reaction mixture is stirred at room temperature under nitrogen, followed by heating to 43°C for 12 hours . The product is then purified through fractional distillation.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

化学反应分析

Types of Reactions

1-Methoxy-1,3-butadiene undergoes various chemical reactions, including:

Cycloaddition Reactions: It participates in Diels-Alder reactions to form six-membered rings.

Hydrolysis: The compound can undergo hydrolysis to form crotonaldehyde.

Common Reagents and Conditions

Diels-Alder Reactions: Typically involve dienophiles such as ethene under thermal conditions.

Hydrolysis: Requires aqueous acidic conditions for the reaction to proceed.

Major Products

Cycloaddition: Produces cyclohexene derivatives.

Hydrolysis: Yields crotonaldehyde as the major product.

科学研究应用

MBD serves as an important reagent in organic synthesis, particularly in cycloaddition reactions. It reacts with various dienophiles to form complex cyclic structures through concerted mechanisms. Studies have shown that MBD can effectively react with electron-deficient olefins, yielding zwitterionic intermediates that can be further functionalized .

Case Study: Cycloaddition Reactions

In a series of experiments, MBD was reacted with dienophiles like dimethyl dicyanofumarate under controlled conditions. The results demonstrated high selectivity and yield, showcasing MBD's utility in synthesizing complex organic molecules .

Catalytic Applications

MBD is also explored for its catalytic potential in various reactions. Its unique structure allows it to participate in palladium-catalyzed telomerization processes, where it acts as a building block for producing longer-chain hydrocarbons . The efficiency of these reactions is significantly influenced by the choice of ligands used in the catalysis.

Table 2: Catalytic Reactions Involving MBD

| Reaction Type | Catalyst Type | Key Findings |

|---|---|---|

| Telomerization | Palladium-based | High selectivity for linear products achieved |

| Carbonylation | Various | Introduction of functional groups onto MBD |

Industrial Relevance

The industrial applications of MBD are expanding, particularly in the production of specialty chemicals and polymers. Its ability to serve as a precursor for more complex molecules makes it valuable in the manufacturing sectors that require tailored materials for specific applications.

作用机制

The mechanism of action of 1-methoxy-1,3-butadiene in chemical reactions involves the interaction of its conjugated diene system with various reagents. In Diels-Alder reactions, the compound acts as a diene, reacting with dienophiles to form cyclohexene derivatives through a concerted mechanism . During hydrolysis, the compound undergoes protonation followed by nucleophilic attack, leading to the formation of crotonaldehyde .

相似化合物的比较

1-Methoxy-1,3-butadiene can be compared with other similar compounds such as:

1,3-Butadiene: Lacks the methoxy group and is more reactive in polymerization reactions.

2,3-Dimethoxy-1,3-butadiene: Contains two methoxy groups, making it less reactive in Diels-Alder reactions.

1-Methoxy-3-trimethylsiloxy-1,3-butadiene: Contains a trimethylsiloxy group, which influences its reactivity and selectivity in chemical reactions.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a valuable reagent in organic synthesis.

生物活性

1-Methoxy-1,3-butadiene (C5H8O) is a compound with notable applications in organic synthesis, particularly as a diene in Diels-Alder reactions. While its primary use is in synthetic chemistry, recent studies have begun to explore its biological activities and potential pharmacological properties. This article reviews the current understanding of the biological activity of this compound, including its synthesis, reactivity, and implications for health.

Chemical Structure and Properties

This compound features a methoxy group (-OCH₃) attached to a conjugated diene system. The molecular formula is C5H8O, and it has a molecular weight of approximately 84.12 g/mol. The compound is characterized by its volatility and reactivity, particularly in cycloaddition reactions.

| Property | Value |

|---|---|

| Molecular Formula | C5H8O |

| Molecular Weight | 84.12 g/mol |

| Boiling Point | Approximately 68-69 °C |

| Solubility | Miscible with organic solvents |

| Toxicity | Flammable; irritant |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. One common approach involves the reaction of methanol with 1,3-butadiene under acidic conditions. This reaction can yield various derivatives that may exhibit different biological activities.

Toxicological Profile

Research indicates that exposure to 1,3-butadiene and its derivatives can pose health risks. For instance, 1,3-butadiene is classified as a human carcinogen by the Environmental Protection Agency (EPA), with studies showing that it can lead to genetic mutations and other adverse effects in laboratory animals and potentially in humans as well . The biological effects are primarily attributed to its metabolism into reactive epoxides that can bind to DNA and proteins, leading to mutagenesis .

Study on Carcinogenicity

A significant body of research has focused on the carcinogenic effects of 1,3-butadiene. In one study involving occupational exposure among rubber manufacturing workers, elevated levels of DNA adducts were observed, correlating exposure levels with increased mutation frequencies . This highlights the importance of understanding the biological implications of compounds related to this compound.

Biomarker Studies

Biomarkers such as hemoglobin adducts have been utilized to assess exposure levels and effects in both animal models and humans. These studies reveal that the metabolic activation of 1,3-butadiene leads to the formation of several epoxides with varying mutagenic potentials .

属性

IUPAC Name |

(1E)-1-methoxybuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-4-5-6-2/h3-5H,1H2,2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCUMXQOUWPSLK-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045261 | |

| Record name | (1E)-1-Methoxybuta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3036-66-6, 10034-09-0 | |

| Record name | 1-Methoxy-1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003036666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1-Methoxy-1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1E)-1-Methoxybuta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buta-1,3-dienyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHOXY-1,3-BUTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45C05L2K30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-Methoxy-1,3-butadiene?

A1: this compound has the molecular formula C5H8O and a molecular weight of 84.12 g/mol.

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: Yes, the microwave spectra of both s-trans and s-cis conformers of trans-1-Methoxy-1,3-butadiene have been extensively studied. Rotational constants (A, B, C) and centrifugal distortion parameters (DJK, DJ) have been determined for both conformers. [] Additionally, the complete NMR spectra analysis for both cis and trans isomers is available. []

Q3: How can you differentiate between the cis and trans isomers of this compound using spectroscopic techniques?

A3: The cis and trans isomers of this compound exhibit distinct differences in their NMR spectra. [] These differences arise from the varying spatial arrangements of atoms around the double bond, leading to unique chemical shifts and coupling constants for each isomer.

Q4: What is the primary reaction pathway observed for this compound?

A4: this compound predominantly acts as a diene in Diels-Alder reactions. [, , , , , , , , , , , ] Its reactivity stems from the conjugated diene system, which can readily react with various dienophiles to form six-membered ring systems.

Q5: How does the presence of the methoxy group influence the reactivity of this compound in Diels-Alder reactions?

A5: The methoxy group acts as an electron-donating group, increasing the electron density of the diene system. [, , ] This increased electron density enhances the reactivity of this compound towards electron-deficient dienophiles, making it a valuable reagent in Diels-Alder reactions.

Q6: Does this compound exhibit selectivity in Diels-Alder reactions?

A6: Yes, this compound demonstrates regioselectivity and stereoselectivity in Diels-Alder reactions. [, , , , , , , ] The methoxy group directs the incoming dienophile to add predominantly at the less hindered terminus of the diene, leading to specific regioisomers. Additionally, the reaction can favor either endo or exo diastereomers depending on reaction conditions and the nature of the dienophile.

Q7: What types of dienophiles react with this compound?

A7: A wide range of dienophiles, including maleic anhydride, fumaronitrile, methyl acrylate, and various substituted olefins, can participate in Diels-Alder reactions with this compound. [, , , , , , , , , , ] The reactivity and selectivity of these reactions depend on the electronic nature and steric hindrance of the dienophile.

Q8: Are there any examples of competing reactions with Diels-Alder cycloadditions?

A8: Yes, in some cases, spontaneous copolymerization can compete with the Diels-Alder reaction, particularly with highly electrophilic olefins. [] This competition highlights the diverse reactivity profile of this compound.

Q9: Can you provide an example where this compound acts as a building block in natural product synthesis?

A9: this compound serves as a key starting material in the total synthesis of palmarumycin CP1, CP2, and CJ-12.371 methyl ether. [] This highlights the potential of this diene in constructing complex natural product frameworks.

Q10: Can this compound be synthesized using catalytic methods?

A10: Yes, this compound can be synthesized from cumulenic ethers using organocopper(I) compounds as catalysts. [, ] This method offers a practical approach for the preparation of this useful diene.

Q11: Are there any examples of this compound participating in catalyzed Diels-Alder reactions?

A11: Yes, Lewis acids like aluminum chloride and Ytterbium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) [Yb(fod)3] have been employed as catalysts in Diels-Alder reactions involving this compound. [, ] These catalysts can influence the regioselectivity and diastereoselectivity of the cycloaddition reactions.

Q12: Are there any known applications of this compound in polymerization reactions?

A12: this compound has been investigated as a monomer in cationic polymerization reactions. [, ] Its ability to undergo polymerization further expands its potential applications in materials science.

Q13: Have computational chemistry methods been employed to study this compound?

A13: Yes, computational studies using DFT calculations have been utilized to investigate the mechanism and selectivity of Diels-Alder reactions involving this compound. [, , , ] These calculations provide valuable insights into the reaction pathways, transition state energies, and factors influencing regio- and diastereoselectivity.

Q14: Have any studies explored the conformational preferences of this compound?

A14: Yes, microwave spectroscopy studies have identified and characterized the s-trans and s-cis conformers of trans-1-Methoxy-1,3-butadiene. [] Understanding the conformational preferences of this diene is crucial for predicting its reactivity and selectivity in various chemical transformations.

Q15: Is there any information available on the stability of this compound under various conditions?

A15: While specific stability data might be limited, the available literature suggests that this compound is a reactive compound, especially towards electrophilic species and under acidic conditions. [, , , ] Appropriate handling and storage under inert atmosphere are likely necessary to prevent unwanted reactions or decomposition.

Q16: Are there any other notable applications of this compound?

A16: this compound can be used as a precursor to prepare conjugated polymers containing ferrocene moieties in their backbones, potentially leading to novel materials with interesting electronic properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。